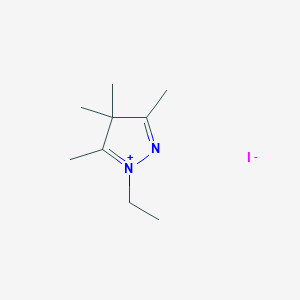
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a chemical compound with the molecular formula C9H17IN2 It is a member of the pyrazolium family, characterized by a pyrazole ring with various substituents
準備方法
The synthesis of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide typically involves the reaction of 3,4,4,5-tetramethyl-4H-pyrazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions, leading to the formation of different pyrazolium salts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including ionic liquids and catalysts for various industrial processes
作用機序
The mechanism of action of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
類似化合物との比較
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion.
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium bromide: Similar structure but with a bromide ion instead of an iodide ion
The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
20936-81-6 |
|---|---|
分子式 |
C9H17IN2 |
分子量 |
280.15 g/mol |
IUPAC名 |
1-ethyl-3,4,4,5-tetramethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C9H17N2.HI/c1-6-11-8(3)9(4,5)7(2)10-11;/h6H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
BUVTVHJVVYPIPI-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(C(C(=N1)C)(C)C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
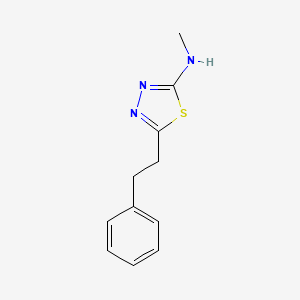
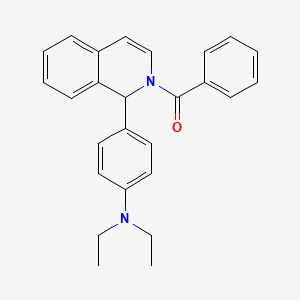

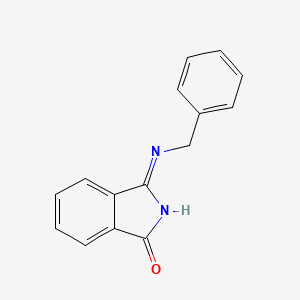

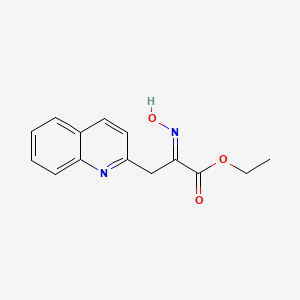
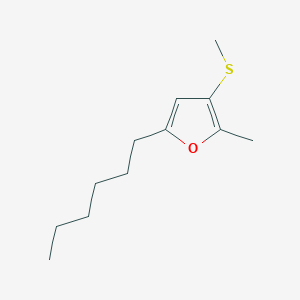

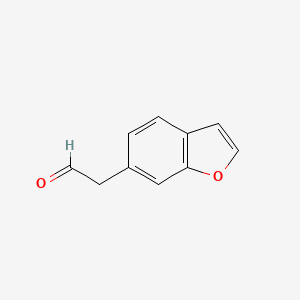
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)
![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)

